4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurora kinase inhibitor-11 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various stages of mitosis. Overexpression and dysregulation of Aurora kinases have been linked to the development and progression of several types of cancer, making them attractive targets for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-11 typically involves the construction of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions.
Substitution Reactions: Introduction of substituents at specific positions on the pyrimidine ring using nucleophilic substitution reactions.
Final Modifications: Further functionalization to improve the compound’s pharmacokinetic properties and selectivity.
Industrial Production Methods: Industrial production of Aurora kinase inhibitor-11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions: Aurora kinase inhibitor-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of specific atoms or groups with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives with enhanced inhibitory activity against Aurora kinases .
科学研究应用
Aurora kinase inhibitor-11 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinases in cancer progression and to develop targeted cancer therapies.
Cell Biology: Employed to investigate the mechanisms of cell division and mitosis.
Drug Development: Serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.
Biological Studies: Utilized in studies exploring the regulation of cell cycle and apoptosis.
作用机制
Aurora kinase inhibitor-11 exerts its effects by binding to the ATP-binding site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis. The molecular targets include the Aurora kinase family, and the pathways involved are primarily related to cell cycle regulation and mitotic checkpoint control .
相似化合物的比较
Alisertib: A selective inhibitor of Aurora kinase A.
Barasertib: Targets Aurora kinase B.
Uniqueness: Aurora kinase inhibitor-11 is unique in its ability to inhibit all three members of the Aurora kinase family (Aurora kinase A, Aurora kinase B, and Aurora kinase C) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the comprehensive roles of Aurora kinases in cell division and cancer .
Aurora kinase inhibitor-11 represents a significant advancement in the field of kinase inhibitors, offering promising potential for cancer therapy and scientific research.
属性
分子式 |
C11H10BrN3OS |
---|---|
分子量 |
312.19 g/mol |
IUPAC 名称 |
4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15) |
InChI 键 |
IMMYNZJEOGNQTM-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。